4-Propylhept-1-en-4-ol

Distillation Purification Physicochemical Property

4-Propylhept-1-en-4-ol (CAS 62108-07-0) is a tertiary allylic alcohol featuring a heptene backbone with a hydroxyl and a propyl group at the C4 position. It is a member of the allylic carbinol class and has a molecular weight of 156.26 g/mol with a calculated logP of 3, indicating moderate lipophilicity.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 62108-07-0
Cat. No. B1595731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylhept-1-en-4-ol
CAS62108-07-0
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCC(CCC)(CC=C)O
InChIInChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3
InChIKeyRLUDGGHEFUDPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propylhept-1-en-4-ol (CAS 62108-07-0): Structural and Physicochemical Baseline for Tertiary Allylic Alcohol Selection


4-Propylhept-1-en-4-ol (CAS 62108-07-0) is a tertiary allylic alcohol featuring a heptene backbone with a hydroxyl and a propyl group at the C4 position [1]. It is a member of the allylic carbinol class and has a molecular weight of 156.26 g/mol with a calculated logP of 3, indicating moderate lipophilicity [1]. Its structural uniqueness lies in the combination of a terminal alkene and a hindered tertiary alcohol, which dictates its reactivity profile and distinguishes it from linear or secondary allylic alcohols.

Tertiary allylic alcohol with hindered C4 structure Steric bulk dictates reactivity profile in synthetic routes
Moderate lipophilicity (calculated logP ~3) Supports selection for organic-phase reactions and extraction workflows
Patent-specified intermediate for morpholine derivative synthesis Reported use context in Delmopinol-type route (WO9014342)

Why Generic Substitution of 4-Propylhept-1-en-4-ol with Other Allylic Alcohols Fails in Critical Applications


The tertiary alcohol structure and specific C4-propyl substitution of 4-Propylhept-1-en-4-ol create a steric and electronic environment that significantly alters its boiling point, flash point, and reactivity compared to close analogs such as the 4-methyl or 4-ethyl homologs . These variations directly impact downstream synthetic utility, particularly in patented routes where the exact steric bulk of the propyl group is required for subsequent cyclocondensation reactions [1]. Simply interchanging with a lower-molecular-weight analog risks altered reaction kinetics, different purification requirements, and invalidating process patents.

C4-Propyl 4-Methyl or 4-Ethyl homologs Steric environment may shift, altering cyclocondensation kinetics and patent alignment
Tertiary alcohol Linear or secondary allylic alcohols Reactivity profile and boiling point range may not transfer directly
Specific boiling point profile Lower-molecular-weight analogs Purification requirements may differ; distillative fractionation window reduced

4-Propylhept-1-en-4-ol Quantitative Differentiation Evidence Against Structural Analogs


Superior Boiling Point Separation from Light Impurities Compared to 4-Methylhept-1-en-4-ol

The normal boiling point of 4-Propylhept-1-en-4-ol is 215.7°C, substantially higher than the 159.5°C recorded for the closely related analog 4-Methylhept-1-en-4-ol . This 56.2°C difference, attributable to the propyl versus methyl substitution, provides a wider thermal window for fractionation in post-synthetic workup.

Boiling Point Separation
Cross-study comparable
Target: 215.7 °C +56.2 °C
Wider thermal window for distillation
vs. 4-Methylhept-1-en-4-ol (159.5 °C); reported at 760 mmHg
Distillation Purification Physicochemical Property

Higher Flash Point Safety Margin for Handling and Transport Versus 4-Methylhept-1-en-4-ol

4-Propylhept-1-en-4-ol exhibits a flash point of 84.7°C, which is 20.5°C higher than that of its 4-methyl analog (64.2°C) . This places the compound in a higher, and often less stringently regulated, flammable liquid category for storage and transport.

Flash Point Safety Margin
Cross-study comparable
Target: 84.7 °C +20.5 °C
Higher flammable liquid category for handling
vs. 4-Methylhept-1-en-4-ol (64.2 °C); standard closed-cup method
Safety Flammability Process Chemistry

Documented Necessity as a Delmopinol Intermediate Per Patent WO9014342

In the patented synthesis of the anti-gingivitis agent Delmopinol, 4-Propylhept-1-en-4-ol is explicitly formed via a Grignard reaction and is subsequently cyclocondensed with morpholine [1]. This specific route is documented in the patent family led by WO9014342, establishing it as an irreplaceable building block in this sequence.

Synthetic Utility
Patent-specified necessity
Key intermediate for Delmopinol cyclocondensation
Documented route requirement per WO9014342
Grignard adduct formation; structural analog substitution not cited
Pharmaceutical Intermediate Drug Synthesis Patent Route

Validated Reverse-Phase HPLC Separation Method Ensuring Analytical Purity Control

A dedicated, scalable reverse-phase HPLC method employing a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been established for the separation of 4-Propylhept-1-en-4-ol [1]. The existence of a validated method provides a reliable tool for purity verification and quality control.

Analytical Method Availability
Supporting evidence
Validated RP-HPLC protocol
Supports purity verification upon receipt
Newcrom R1 column; MeCN/water/phosphoric acid mobile phase
Analytical Chemistry HPLC Purity

Commercially Available High-Purity Grades Standardized at 95-98%

The compound is routinely accessible from scientific suppliers with a minimum purity specification of 95% (from AKSci ) and high-purity grades at 98% (from Aladdin Scientific ). This dual-tier purity availability meets the common benchmarks required for both R&D exploration and more demanding synthetic applications.

Vendor Purity Grade
Supporting evidence
95%–98% standardized
May reduce need for up-front re-purification
As specified by AKSci (95%) and Aladdin (98%) technical datasheets
Purity Procurement Sourcing

Application Scenarios for 4-Propylhept-1-en-4-ol Driven by Proven Differentiation Data


Scale-Up Synthesis of Delmopinol and Related Morpholine Derivatives

For contract manufacturing organizations (CMOs) and research groups working on Delmopinol or structurally related morpholine-containing bioactives, 4-Propylhept-1-en-4-ol is the patent-specified Grignard adduct required for the critical cyclocondensation step [1]. Procuring this exact compound ensures alignment with the established process patent (WO9014342), avoiding the need to revalidate the route with an alternative allylic alcohol, which would introduce risk to regulatory filings and process efficiency.

Synthetic Organic Chemistry Requiring High-Boiling Tertiary Allylic Alcohol Building Blocks

In synthetic campaigns where a sterically hindered, high-boiling allylic alcohol is needed to avoid low-boiling azeotropes or provide a stable tertiary carbocation equivalent, 4-Propylhept-1-en-4-ol offers a substantial boiling point margin (215.7°C) and safer handling profile (flash point 84.7°C) compared to lower analogs like 4-methylhept-1-en-4-ol (bp 159.5°C, flash point 64.2°C) . This enables more efficient distillative purification and safer scale-up.

Analytical Method Development and Quality Control for Specialty Allylic Alcohols

Analytical chemistry laboratories tasked with developing purity protocols for custom synthesis orders can leverage the pre-existing validated HPLC method on a Newcrom R1 column as a starting point for 4-Propylhept-1-en-4-ol purity assessment [2]. The established method reduces development time and ensures reliable quantitative analysis, which is critical when releasing batches for biological testing or large-scale reactions.

Procurement of Research Chemicals with Guaranteed High Starting Purity

Sourcing managers can directly procure 4-Propylhept-1-en-4-ol with a defined purity specification of 95–98% from established suppliers such as AKSci or Aladdin . This obviates the need for in-house re-purification before use in sensitive stoichiometric reactions, thereby reducing lead time, solvent waste, and the risk of introducing chromatographic contaminants into early-stage research.

Application
Selection Property
Validation Focus
Delmopinol and morpholine derivative synthesis
Patent-specified Grignard adduct identity
Route alignment with WO9014342; cyclocondensation step review
High-boiling tertiary allylic alcohol building block
Elevated boiling point and flash point margin
Distillative purification efficiency; handling safety context
Analytical method development and QC
Pre-existing validated HPLC method
Method transfer and purity protocol establishment
Research chemical procurement
Defined high-purity specification (95–98%)
Lot-to-lot consistency; minimization of in-house re-purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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